3-Methyl-[1,2,3]triazolo[1,5-a]pyridine
Overview
Description
3-Methyl-[1,2,3]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring
Mechanism of Action
Target of Action
3-Methyl-[1,2,3]triazolo[1,5-a]pyridine has been found to exhibit significant leishmanicidal activity . The primary targets of this compound are the parasites Leishmania infantum, Leishmania braziliensis, and Leishmania donovani . These parasites are responsible for causing leishmaniasis, a group of diseases that present in three main clinical forms: cutaneous, mucocutaneous, and visceral leishmaniasis .
Mode of Action
The compound interacts with its targets by inhibiting the Fe-SOD (Iron Superoxide Dismutase) in the three parasite species . Fe-SOD is an enzyme that protects the parasite from oxidative stress, and its inhibition leads to substantial cytoplasmic alterations .
Biochemical Pathways
The compound affects the glucose metabolism in the parasites . The changes in the excretion product profiles of parasites treated with the compound were consistent with substantial cytoplasmic alterations . This suggests that the compound may disrupt the energy production pathways of the parasites, leading to their death.
Pharmacokinetics
The importance of water solubility in drug action has been noted . Non-charged triazolopyridines can be transformed into charged analogues to increase the degree of water solubility , which could potentially improve the bioavailability of the compound.
Result of Action
The compound exhibits significant leishmanicidal activity . Five of the tested compounds showed selectivity indexes higher than those of the reference drug Glucantime for the three Leishmania species . Moreover, the data on infection rate and on amastigotes showed that these compounds are the most active against the three Leishmania species .
Biochemical Analysis
Biochemical Properties
3-Methyl-[1,2,3]triazolo[1,5-a]pyridine has been used as a precursor of tautomeric 2-(diazomethyl)pyridines . This methodology represents a convenient tool for the synthesis of various types of nitrogen-containing heterocycles . It has also been tested as chemosensors for metal ions .
Cellular Effects
Related triazolopyridine compounds have shown significant leishmanicidal activity .
Molecular Mechanism
This property allows triazoles to be used as precursors of diazo compounds and corresponding metal carbenoids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-[1,2,3]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, eco-friendly method yields the target compound through a tandem reaction mechanism .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-mediated reactions can be advantageous due to their efficiency and reduced reaction times. Additionally, the scalability of these reactions makes them suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-[1,2,3]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The triazole and pyridine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like halogens and nucleophiles such as amines and thiols are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazolopyridines .
Scientific Research Applications
3-Methyl-[1,2,3]triazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
- [1,2,3]Triazolo[4,5-b]pyridine
- [1,2,3]Triazolo[4,5-c]pyridine
- [1,2,3]Triazolo[4,5-d]pyrimidine
- [1,2,3]Triazolo[4,5-d]pyridazine
Uniqueness: 3-Methyl-[1,2,3]triazolo[1,5-a]pyridine is unique due to its specific fused ring structure and the presence of a methyl group at the 3-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other triazolopyridines.
Properties
IUPAC Name |
3-methyltriazolo[1,5-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-6-7-4-2-3-5-10(7)9-8-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJSJMKCXGDLIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=CN2N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20312591 | |
Record name | 3-Methyl[1,2,3]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20312591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54856-82-5 | |
Record name | 54856-82-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=259157 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methyl[1,2,3]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20312591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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